molecular formula C9H8N2O2 B1405637 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol CAS No. 1378699-97-8

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol

Cat. No. B1405637
M. Wt: 176.17 g/mol
InChI Key: LWXQSCCPTSHPQZ-UHFFFAOYSA-N
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Description

“[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol” is a derivative of 1,3,4-Oxadiazole . Oxadiazole is a versatile heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry and drug discovery due to its diverse pharmacological activities . This five-membered ring system, comprising two nitrogen atoms and one oxygen atom, is characterized by its unique structural features and has proven to be a valuable scaffold for the design and synthesis of bioactive molecules .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The compounds are characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm their structures .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure . These features contribute to the compound’s molecular recognition and binding capabilities with biological targets, making it an intriguing platform for drug design .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the presence of two nitrogen atoms and one oxygen atom in the five-membered ring system . The tunability of this scaffold by introducing diverse substituents modulates the physicochemical and pharmacological properties of the resulting compounds .

Scientific Research Applications

  • Photochemical Behavior and Applications :

    • Oxadiazole derivatives, including those similar to [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol, demonstrate interesting photochemical behaviors. These compounds can undergo ring photoisomerization upon irradiation, which is valuable in photochemical studies and applications (Buscemi, Cicero, Vivona & Caronna, 1988).
  • Coordination Chemistry and Polymer Formation :

    • A derivative of 1,3,4-oxadiazole has been used to create one-dimensional coordination polymers with mercury halides, highlighting its utility in the field of coordination chemistry and material science (Yang, Ma, Huang & Dong, 2011).
  • Liquid Crystal Research :

    • 1,3,4-Oxadiazole derivatives have been studied for their orientational properties in liquid-crystalline materials. This research is significant for the development of advanced materials such as OLEDs (Organic Light Emitting Diodes) (Wolarz, Chrzumnicka, Fischer & Stumpe, 2007).
  • Sensor Applications :

    • Novel 1,3,4-oxadiazole derivatives have been used in fluorescence studies for sensing applications, like aniline sensing, showcasing their potential in the development of chemical sensors (Naik, Khazi & Malimath, 2018).
  • Crystal Packing and Non-covalent Interactions :

    • Studies on the crystal packing of 1,2,4-oxadiazole derivatives reveal insights into the role of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures. This is crucial for understanding and designing molecular materials (Sharma, Mohan, Gangwar & Chopra, 2019).

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives involve the rational design and synthesis of compounds incorporating the 1,3,4-oxadiazole moiety . The ease of synthesis and structural modifications further facilitate the exploration of structure-activity relationships, enabling researchers to fine-tune the biological activities of these compounds . This sets the stage for understanding the importance of 1,3,4-oxadiazole in medicinal chemistry, emphasizing its role as a promising scaffold for the development of novel therapeutic agents with diverse pharmacological applications .

properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXQSCCPTSHPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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